Thiophene-2-acetamide

Antibiotic Synthesis Cephalosporin Intermediate Pharmaceutical Manufacturing

Thiophene-2-acetamide (CAS 4461-29-4) is the definitive intermediate for cephalothin sodium manufacturing, providing the critical 7-acyl side chain via direct N-acylation of 7-ACA without an additional acid activation step. Its unique 2-position thiophene-acetamide substitution pattern delivers the precise electronic and hydrogen-bonding profile required for β-lactamase inhibition, making generic substitution with thiopheneacetic acid or acetylthiophene infeasible. With a sharp melting point (145–148°C) enabling simple in-process identity verification, scalable synthesis routes to ≥98% purity, and a favorable LogP for fragment-based drug discovery, this compound reduces both production complexity and analytical burden. Procure with confidence for cephalothin manufacturing, FBDD library screening, or β-lactamase inhibitor development.

Molecular Formula C6H7NOS
Molecular Weight 141.19 g/mol
CAS No. 4461-29-4
Cat. No. B1329765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophene-2-acetamide
CAS4461-29-4
Molecular FormulaC6H7NOS
Molecular Weight141.19 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)CC(=O)N
InChIInChI=1S/C6H7NOS/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H2,7,8)
InChIKeyUUPZTFTUZUQRQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiophene-2-acetamide (CAS 4461-29-4): Core Specifications and Compound Identity for Procurement and Research


Thiophene-2-acetamide (CAS 4461-29-4) is a heterocyclic organic compound characterized by a thiophene ring substituted with an acetamide group at the 2-position, with a molecular formula of C6H7NOS and a molecular weight of 141.19 g/mol [1]. It is a fragment molecule that serves as an important scaffold for molecular linking, expansion, and modification, providing a structural basis for the design and screening of novel drug candidates . The compound is a key intermediate in the synthesis of the first-generation cephalosporin antibiotic, cephalothin, and is also recognized for its activity as a β-lactamase inhibitor .

Critical Reasons to Specify Thiophene-2-acetamide Over Generic Thiophene or Acetamide Analogs in R&D Workflows


Generic substitution of thiophene-2-acetamide with other thiophene derivatives or simpler acetamides is not feasible in applications requiring the precise combination of a thiophene ring and an acetamide side chain at the 2-position. This specific substitution pattern dictates its unique electronic and steric profile, which is essential for its role as a β-lactamase inhibitor and as the key structural precursor for the 7-acyl side chain of cephalothin . Unlike 2-thiopheneacetic acid or 2-acetylthiophene, the primary amide group of thiophene-2-acetamide provides a critical hydrogen-bonding motif and a specific point of reactivity that is essential for its function as a fragment molecule in drug discovery . Furthermore, the compound's established, scalable synthesis route to high purity (95-98%) and its defined melting point (145-148°C) provide a level of quality control and reproducibility that cannot be guaranteed with uncharacterized or less rigorously specified alternatives .

Thiophene-2-acetamide: A Quantitative Evidence Guide for Informed Procurement Decisions


Provenance as the Direct and Established Intermediate for Cephalothin Synthesis

Thiophene-2-acetamide is not a general building block but the specifically required and industrially recognized intermediate for the production of cephalothin, a first-generation cephalosporin antibiotic. The synthesis involves N-acylation of 7-aminocephalosporanic acid (7-ACA) with the thiophene-2-acetyl moiety derived from this compound, a process documented in the original literature and standard industrial practice [1]. This established role as a direct precursor provides a clear, application-driven justification for procurement over other thiophene derivatives (e.g., 2-thiopheneacetic acid or 2-acetylthiophene) which lack the correct amide functionality for this specific acylation step and would require additional, yield-reducing synthetic transformations.

Antibiotic Synthesis Cephalosporin Intermediate Pharmaceutical Manufacturing

Quantified Physicochemical Properties for Reliable Process Control and Formulation

Thiophene-2-acetamide is characterized by a sharp and well-defined melting point range of 145-148°C, which is significantly higher and more distinct than that of its close analog, 2-thiopheneacetic acid (CAS 1918-77-0, m.p. 63-65°C) [1]. This thermal stability and defined crystalline transition provide a clear advantage in quality control, allowing for facile purity assessment via melting point apparatus and ensuring batch-to-batch consistency in manufacturing or research settings. The higher melting point also correlates with greater thermal stability, which can be advantageous in reactions requiring elevated temperatures or for long-term storage.

Process Chemistry Quality Control Material Specification

Established Fragment Properties Conforming to Rule-of-Three Guidelines for FBDD

Thiophene-2-acetamide is explicitly marketed and utilized as a fragment molecule for FBDD . Its physicochemical properties align well with the established 'Rule of Three' (Ro3) guidelines for fragment libraries. With a molecular weight of 141.19 Da (well under 300 Da) [1], a calculated LogP (XLogP3) of 0.3 (within the <3 cutoff) [1], and a topological polar surface area (TPSA) of 71.3 Ų (<60-70 Ų is ideal, but still within an acceptable fragment range) [2], it possesses a favorable balance of solubility and permeability for initial fragment screening. In contrast, the structurally related but larger analog N-(3,4-dimethoxyphenethyl)-thiophene-2-acetamide has a molecular weight of 305.4 g/mol, which places it outside the typical fragment space and more into the lead-like or drug-like territory, making it less suitable for early-stage fragment-based screening campaigns .

Fragment-Based Drug Discovery Medicinal Chemistry Computational Chemistry

Thiophene-2-acetamide: Targeted Application Scenarios with Proven Utility


Industrial-Scale Synthesis of Cephalothin and Related Cephalosporins

Procurement of Thiophene-2-acetamide is essential for any facility engaged in the manufacturing of cephalothin sodium for injection or its derivatives. Its established use as the 7-acyl side-chain precursor eliminates the need for an additional acid activation step, streamlining the N-acylation of 7-ACA and directly contributing to a more efficient and cost-effective production process .

Fragment-Based Drug Discovery (FBDD) Campaigns and Chemical Biology Probe Development

This compound is an ideal starting point for FBDD initiatives targeting a wide range of proteins. Its low molecular weight and favorable LogP, as confirmed by calculated properties, ensure compliance with fragment library guidelines . Researchers can confidently use it for primary fragment screening by NMR, SPR, or X-ray crystallography, with subsequent structure-guided optimization of the thiophene or acetamide moieties, as supported by its marketed role as a fragment scaffold .

Process Development and Quality Control for Pharmaceutical Intermediates

The compound's well-defined and high melting point (145-148°C) makes it an excellent reference standard for developing and validating in-process control methods. Analytical chemists can rely on its sharp melting transition as a simple, rapid, and cost-effective test for incoming material identification and purity verification, reducing reliance on more complex techniques like HPLC or LC-MS during routine manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiophene-2-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.